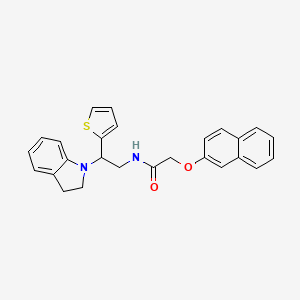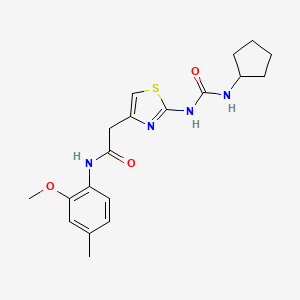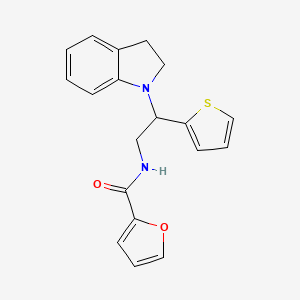
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, also known as ITE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITE belongs to a class of compounds known as aryl hydrocarbon receptor (AhR) agonists, which have been shown to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis and Reactivity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide and its analogs have been a focal point in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide, compounds sharing a similar structure, have been synthesized and subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions are fundamental in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Anticancer Activity
Various furan-carboxamide derivatives have been synthesized and investigated for their biological activities. For example, furan-carboxamide derivatives exhibited potent inhibitory activity against lethal H5N1 influenza A viruses. Structural activity relationship studies indicated that certain substitutions on the furan or thiophene moiety significantly influence anti-influenza activity (Yu et al., 2017). Furthermore, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed and synthesized as epidemal growth factor receptor inhibitors and anticancer agents, displaying potent activity against several cancer cell lines (Z. Lan et al., 2017).
Antibacterial and Antifungal Properties
The compound has been investigated for its antibacterial and antifungal properties. For instance, a study demonstrated the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs, which showed significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. Docking studies and molecular dynamics simulations further validated the active site and molecular interaction stability, highlighting its potential in combating resistant bacterial strains (Siddiqa et al., 2022).
Molecular Docking and In Silico Studies
The compound and its derivatives have been subjects of extensive molecular docking and in silico studies to predict their biological activities. For example, a furan-2-carboxamide-bearing thiazole compound was synthesized and evaluated for antimicrobial activity. The structure was analyzed using X-ray diffraction, and in silico docking studies were conducted to evaluate its potential pharmacological applications, demonstrating good antimicrobial activity against tested microorganisms (Cakmak et al., 2022).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(17-7-3-11-23-17)20-13-16(18-8-4-12-24-18)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINOMGXVOBBGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)

![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)
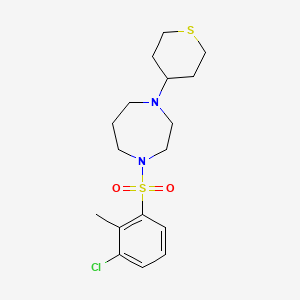

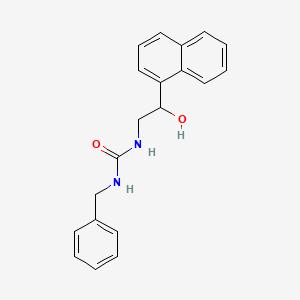
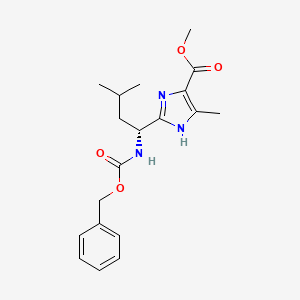
![N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2594399.png)

![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)
![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)
